molecular formula C20H18O4 B173932 8-Prenyldaidzein CAS No. 135384-00-8

8-Prenyldaidzein

Cat. No. B173932
CAS RN: 135384-00-8
M. Wt: 322.4 g/mol
InChI Key: NQKCBBHHFITUFF-UHFFFAOYSA-N
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Description

8-Prenyldaidzein is a natural flavonoid found in the seeds of Psoralea corylifolia L. and can also be isolated from Bituminaria morisiana . It has cytotoxic properties against P-388 cells and shows antioxidant activity .


Molecular Structure Analysis

The molecular formula of 8-Prenyldaidzein is C20H18O4 . It is a prenylated isoflavone . Further details about its molecular structure would require more specific resources or tools.


Physical And Chemical Properties Analysis

8-Prenyldaidzein has a molecular weight of 322.354 . Its density is 1.3±0.1 g/cm3 . More specific physical and chemical properties would require additional resources or tools.

Mechanism of Action

Target of Action

8-Prenyldaidzein is an isoflavonoid that can be isolated from Bituminaria morisiana . It has been found to be toxic to P-388 cells, with an IC50 value of 5.82 ug/mL . This suggests that the compound’s primary targets could be P-388 cells .

Mode of Action

It has been shown to have a high antioxidant effect , which suggests that it may interact with its targets by neutralizing harmful free radicals. This could result in changes such as reduced oxidative stress and damage in the cells .

Biochemical Pathways

8-Prenyldaidzein is a precursor to many prenylated flavonoids . Its biosynthetic pathway involves three parts: (1) synthesis of (2S)-naringenin; (2) synthesis of dimethyllallyl diphosphate (DMAPP) through the mevalonate (MVA) pathway; and (3) prenylation of (2S)-naringenin by prenyltransferases (PTs) .

Pharmacokinetics

A study on daidzein, a closely related compound, found that nano-formulations could significantly increase its oral bioavailability . This suggests that similar strategies could potentially be used to improve the bioavailability of 8-Prenyldaidzein.

Result of Action

8-Prenyldaidzein has been shown to have a potent effect on repressing inflammatory responses in macrophages . It represses nuclear factor kappa B (NF-κB) activation, which is associated with reduced ERK1/2, JNK, and p38 MAPK activation and suppressed mitogen- and stress-activated kinase 1 phosphorylation . This suggests that 8-Prenyldaidzein could have potential anti-inflammatory effects.

Safety and Hazards

When handling 8-Prenyldaidzein, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKCBBHHFITUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenyldaidzein

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?

A1: 8-Prenyldaidzein demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that 8-Prenyldaidzein could be particularly effective as an antioxidant in lipid-rich areas of the body.

Q2: Has 8-Prenyldaidzein been isolated from any plant sources, and if so, which ones?

A2: Yes, 8-Prenyldaidzein has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that 8-Prenyldaidzein could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.

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